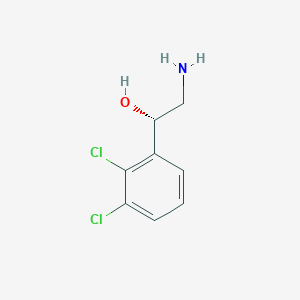

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol

Description

“(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol” is a chiral amino alcohol derivative featuring a 2,3-dichlorophenyl group attached to a stereogenic carbon center. Its stereochemistry (1S configuration) is critical for interactions in biological systems or enantioselective reactions.

Properties

Molecular Formula |

C8H9Cl2NO |

|---|---|

Molecular Weight |

206.07 g/mol |

IUPAC Name |

(1S)-2-amino-1-(2,3-dichlorophenyl)ethanol |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1 |

InChI Key |

VLSXVFMMYPAJSR-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CN)O |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2,3-dichloroacetophenone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands or catalysts to ensure enantioselectivity.

Industrial Production Methods

Industrial production of (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, under high-pressure hydrogenation conditions to achieve high yields and enantioselectivity. The choice of solvent, temperature, and pressure are critical parameters that influence the efficiency and selectivity of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions include:

Oxidation: 2,3-dichloroacetophenone or 2,3-dichlorobenzaldehyde.

Reduction: 2,3-dichlorophenylethylamine or 2,3-dichlorophenylethanol.

Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. In medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhance the compound’s stability but may reduce solubility in polar solvents. The amino (-NH₂) group in the target compound increases basicity and reactivity, distinguishing it from chloro or hydroxyl-substituted analogs .

Stereochemical Considerations :

- The (1S) configuration is shared among several analogs (e.g., (1S)-1-(2,4-dichlorophenyl)-1,2-Ethanediol), which may influence binding affinity in chiral environments or metabolic pathways .

Biological Activity

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a chiral compound with significant potential in pharmacology due to its unique structural features and biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is , with a molecular weight of approximately 206.07 g/mol. The compound features an amino group that facilitates interactions with various biological targets, while the dichlorophenyl moiety increases lipophilicity, enhancing bioavailability and membrane penetration.

The biological activity of (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol primarily involves:

- Enzyme Interaction : The amino group allows for hydrogen bonding and ionic interactions with active sites on enzymes, potentially modulating their activity.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways within cells.

- Neuropharmacological Effects : Research indicates that this compound may interact with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Biological Activity Overview

Research has shown that (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol exhibits various biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Demonstrated structure-dependent antimicrobial activity against Gram-positive bacteria. |

| Anticancer | Exhibited cytotoxic effects in cancer cell lines, particularly in A549 human pulmonary cancer cells. |

| Neuropharmacological | Potential modulation of neurotransmitter systems suggests applications in treating neurological conditions. |

Antimicrobial Activity

A study highlighted the antimicrobial properties of similar compounds featuring dichlorophenyl groups. For instance, derivatives showed significant activity against Staphylococcus aureus and Enterococcus faecalis, indicating that (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol could also possess similar properties due to its structural similarities .

Anticancer Activity

In vitro studies using A549 lung cancer cell lines demonstrated that treatment with (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol resulted in reduced cell viability. The compound's mechanism involved disrupting cellular processes crucial for cancer cell proliferation .

"The addition of 3,5-dichloro substitution on the phenyl ring significantly enhanced the anticancer activity by reducing A549 viability to 21.2%."

Neuropharmacological Effects

Research indicates that compounds similar to (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol can modulate neurotransmitter systems. For example, studies have pointed to its potential as a positive allosteric modulator at dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.